molecular formula C12H10ClN5 B12179906 N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12179906
M. Wt: 259.69 g/mol
InChI Key: BAZGLSBDJHTVJV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines

Properties

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C12H10ClN5/c13-10-4-2-1-3-9(10)7-14-11-5-6-12-16-15-8-18(12)17-11/h1-6,8H,7H2,(H,14,17)

InChI Key

BAZGLSBDJHTVJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN3C=NN=C3C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 2-chlorobenzylamine with a suitable triazolopyridazine precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorobenzyl substituent and heterocyclic nitrogen atoms enable nucleophilic substitution under specific conditions:

  • Solvent effects : Polar aprotic solvents enhance nucleophilicity, facilitating reactions at electron-deficient sites.

  • Mechanism : The triazolo-pyridazine system’s electron-withdrawing effects stabilize transition states during substitution .

Acid-Base Reactions

The compound undergoes acid-base chemistry due to its amine and heterocyclic nitrogen functionalities:

  • Protonation : The primary amine (at position 6) can act as a nucleophile under acidic conditions .

  • Decarboxylation : Esters in precursors undergo decarboxylation upon heating, forming stable amine derivatives .

Structural Analysis

Spectroscopic data confirms the compound’s structure and reactivity:
1H NMR (DMSO-d6) :

  • δ 2.41 (s, CH₃)

  • δ 7.28–7.92 (aromatic protons)

  • δ 9.55 (s, H3)

13C NMR (DMSO-d6) :

  • δ 21.34 (CH₃)

  • δ 115.50–155.12 (aromatic carbons)

HPLC :

  • Retention time: 2.05 min (CH₃CN/H₂O + 0.1% FA)

Reaction Mechanisms

The chlorobenzyl group’s electron-withdrawing chlorine atom influences reactivity:

  • Stabilization of intermediates : Chlorine’s inductive effect enhances electrophilic character at reactive sites, facilitating nucleophilic attacks .

  • Enzyme inhibition : The triazolo-pyridazine scaffold’s planarity allows binding to enzyme active sites, a mechanism observed in related anticancer studies.

Comparative Analysis of Related Derivatives

Compound Key Difference Reactivity Impact
Ethyl 2-{[3-(4-fluorophenyl)...}butanoateFluoro substituentEnhanced electron withdrawal
Triazolo[4,3-b]pyridazin-6-amineNo substituentReduced biological activity
6-Methyltriazolo[3,4-b]benzothiazoleBenzothiazole scaffoldAltered binding affinity

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazolo derivatives in exhibiting antimicrobial properties. The incorporation of the triazole ring has been associated with enhanced activity against various bacterial strains and fungi. For instance, derivatives similar to N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine have shown promising results in inhibiting bacterial growth and fungal infections due to their ability to interfere with cellular processes.

Antimalarial Properties

Research indicates that compounds with a triazolo structure can inhibit β-hematin crystallization, a critical process for the survival of malaria parasites such as Plasmodium berghei . The effectiveness of these compounds in reducing parasitemia in infected models suggests that this compound may have similar antimalarial potential.

GABA Modulation

The compound's structural features suggest possible interactions with GABA receptors. Studies on related compounds indicate that modifications to the triazole ring can enhance binding affinity to GABAergic sites, potentially leading to anxiolytic effects . This positions this compound as a candidate for further exploration in neuropharmacology.

Case Study 1: Antimicrobial Testing

In a study evaluating various triazole derivatives for antimicrobial activity, this compound was tested against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Antimalarial Efficacy

A comparative study involving multiple triazole derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against Plasmodium species. This positions the compound as a promising lead for antimalarial drug development .

Conclusion and Future Directions

This compound shows significant promise across various therapeutic domains including antimicrobial and antimalarial applications. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological profiles.

Data Table: Summary of Applications

ApplicationActivity TypeReference
AntimicrobialBacterial Inhibition
AntimalarialInhibition of β-Hematin
GABA ModulationNeuropharmacological Effects

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in bacterial growth and replication, making it a potential candidate for antimicrobial therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry .

Biological Activity

N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H19ClN6O
  • Molecular Weight : 404.27 g/mol
  • CAS Number : 873002-46-1

The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been identified as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Proliferation Inhibition :
    • The compound demonstrated significant antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 10 µM to 20 µM .
    • A study reported that it induced G2/M phase cell cycle arrest leading to apoptosis in treated cells .
  • Mechanistic Insights :
    • The compound was shown to inhibit TNFα-induced NF-κB activation through proteasome pathways, contributing to its apoptotic effects .
    • It also exhibited non-intercalative inhibition of topoisomerase II catalytic activity .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

  • Neuroprotective Effects : Preliminary studies suggest that it may modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and sensory gating .
  • Anti-inflammatory Activity : The compound has been noted for its ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Jiang et al. (2023)Anticancer activitySignificant inhibition of cell proliferation in MGC-803 and HeLa cells; induction of apoptosis through G2/M arrest.
Shrestha et al. (2023)Topoisomerase II inhibitionNon-intercalative inhibition leading to reduced cell viability; effective at low concentrations (10 µM) .
MDPI Review (2023)Mechanisms of actionInhibition of NF-κB pathway; potential neuroprotective effects through nAChR modulation .

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and what are the critical reaction conditions?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting [1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives with 2-chlorobenzyl halides under basic conditions. For example, sodium hydride in DMF is used to deprotonate the amine, enabling efficient alkylation . Reaction temperatures (typically 60–80°C) and stoichiometric ratios (1:1.2 amine-to-halide) are critical to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How is the compound characterized, and what analytical parameters are essential for validation?

Characterization relies on 1H/13C NMR (chemical shifts for triazole protons: δ 8.2–8.5 ppm; pyridazine protons: δ 7.3–7.8 ppm), HRMS (exact mass ±5 ppm deviation), and HPLC (≥96% purity, C18 column, acetonitrile/water gradient). Melting points (e.g., 66–83°C) and IR spectra (N-H stretching at ~3300 cm⁻¹) further confirm structural integrity .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

The compound is sparingly soluble in water but dissolves in DMSO or DMF (>50 mg/mL). Stability tests indicate degradation <5% over 6 months when stored at 2–8°C in dark, airtight containers. Avoid freeze-thaw cycles to prevent precipitation .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its antiproliferative activity, and how does structural modification impact efficacy?

Antiproliferative activity is tested using endothelial (HUVEC) and tumor cell lines (e.g., MCF-7, A549) via MTT assays. Modifications at the triazole or pyridazine rings (e.g., introducing methyl or trifluoromethyl groups) enhance potency. For example, ester derivatives (R=Et) show IC50 values <10 μM, while replacing benzamidine with triazolopyridazine moieties abolishes thrombin inhibition but retains antiproliferative effects .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or impurity profiles. For instance, residual DMSO (>0.1%) can artificially suppress cell viability. Cross-validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) and source compounds from verified suppliers (e.g., Enamine, Vitas-M) .

Q. What strategies optimize its selectivity as a kinase inhibitor, particularly against BRD4 bromodomains?

Co-crystallography (PDB: 5TF) reveals that the triazole ring forms hydrogen bonds with BRD4’s acetyl-lysine binding pocket. Introducing cyclopropyl or isopropyl groups at the 3-position improves selectivity (>50-fold over BRD2/3). Activity cliffs are analyzed via QSAR models using ClogP (<3.5) and polar surface area (>80 Ų) as key descriptors .

Q. How does the compound interact with senescence-related targets, and what preclinical models validate its therapeutic potential?

In senescent fibroblast models (e.g., WI-38), the compound reduces SA-β-gal activity by 40–60% at 5 μM. Mechanistically, it downregulates p16INK4a and IL-6 via JAK/STAT inhibition. In vivo efficacy is tested in aged mouse models (e.g., Ercc1−/−), with dosing optimized to 10 mg/kg/day (oral bioavailability: ~35%) .

Methodological Guidance Table

Research ObjectiveKey ParametersRecommended Techniques
Synthesis Yield, purityColumn chromatography, TLC
Antiproliferation IC50, selectivity indexMTT assay, flow cytometry
Kinase Inhibition Ki, binding modeSPR, X-ray crystallography
Stability Degradation rateAccelerated stability testing (40°C/75% RH)

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